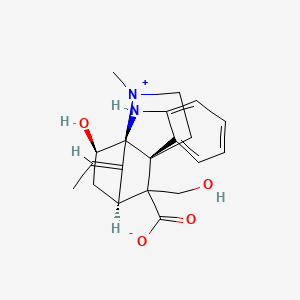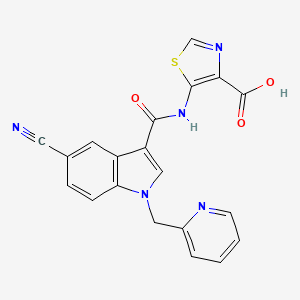
URAT1&XO inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
URAT1&XO inhibitor 1 is a dual inhibitor targeting both urate transporter 1 (URAT1) and xanthine oxidase (XO). This compound is primarily used in the treatment of hyperuricemia and gout by reducing serum uric acid levels through two distinct mechanisms: inhibiting uric acid reabsorption in the kidneys and reducing uric acid production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of URAT1&XO inhibitor 1 involves multiple steps. One common approach includes the coupling reaction of a carboxylic ester substituted phenylboronic acid with an appropriate intermediate, followed by hydrolysis to yield the final product . The reaction conditions typically involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of URAT1&XO inhibitor 1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
URAT1&XO inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction typically results in the formation of alcohols or amines .
Scientific Research Applications
URAT1&XO inhibitor 1 has a wide range of scientific research applications:
Mechanism of Action
URAT1&XO inhibitor 1 exerts its effects through dual inhibition:
URAT1 Inhibition: By inhibiting urate transporter 1, the compound reduces the reabsorption of uric acid in the kidneys, increasing its excretion in urine.
XO Inhibition: By inhibiting xanthine oxidase, the compound reduces the production of uric acid from purine metabolism.
These combined actions result in a significant reduction in serum uric acid levels, making it effective in treating hyperuricemia and gout .
Comparison with Similar Compounds
URAT1&XO inhibitor 1 is unique due to its dual inhibition mechanism. Similar compounds include:
Allopurinol: Primarily an XO inhibitor, used to reduce uric acid production.
Febuxostat: Another XO inhibitor with a different chemical structure and mechanism.
Benzbromarone: A URAT1 inhibitor that increases uric acid excretion but does not inhibit XO.
Compared to these compounds, URAT1&XO inhibitor 1 offers the advantage of targeting both uric acid production and reabsorption, providing a more comprehensive approach to managing hyperuricemia and gout .
Properties
Molecular Formula |
C20H13N5O3S |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
5-[[5-cyano-1-(pyridin-2-ylmethyl)indole-3-carbonyl]amino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C20H13N5O3S/c21-8-12-4-5-16-14(7-12)15(10-25(16)9-13-3-1-2-6-22-13)18(26)24-19-17(20(27)28)23-11-29-19/h1-7,10-11H,9H2,(H,24,26)(H,27,28) |
InChI Key |
YUGFHWXZQLEUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C3=C2C=CC(=C3)C#N)C(=O)NC4=C(N=CS4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


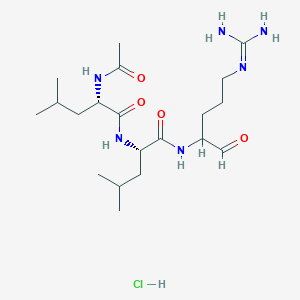
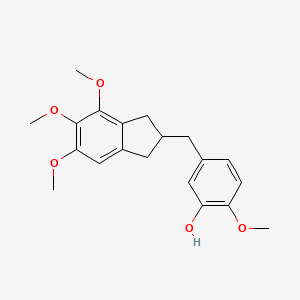


![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)



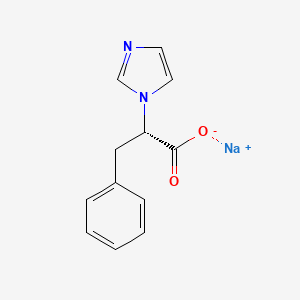
![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)


